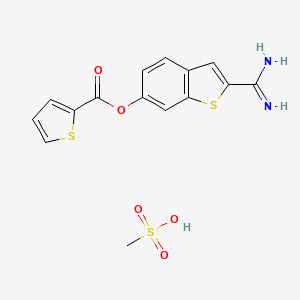

BCX 1470 methanesulfonate

説明

特性

IUPAC Name |

(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S2.CH4O3S/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10;1-5(2,3)4/h1-7H,(H3,15,16);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPAUXMAIOICMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BCX 1470 Methanesulfonate: A Technical Guide on its Mechanism of Action as a Dual Inhibitor of the Complement System

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that demonstrates potent inhibitory activity against key enzymes of the complement system. This document provides a comprehensive overview of the mechanism of action of BCX 1470, detailing its molecular targets, inhibitory effects, and preclinical evidence. Through its dual inhibition of Factor D and C1s, BCX 1470 effectively blocks both the alternative and classical pathways of the complement cascade, highlighting its potential as a therapeutic agent for complement-mediated diseases. While its primary mechanism is well-defined within the complement system, its direct interaction with plasma kallikrein has not been substantiated in publicly available literature. No clinical trial data for BCX 1470 is currently available.

Introduction to the Complement System and its Pathological Role

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It comprises a network of over 30 plasma and cell-surface proteins that interact in a tightly regulated cascade. Three primary pathways initiate complement activation: the classical, alternative, and lectin pathways. All three converge at the cleavage of the central component, C3, leading to the formation of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.

While essential for immune surveillance, aberrant or excessive activation of the complement system is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and myasthenia gravis. Consequently, targeting key regulatory points within the complement cascade represents a promising therapeutic strategy.

Molecular Mechanism of Action of this compound

This compound is a potent inhibitor of two key serine proteases in the complement system: Factor D of the alternative pathway and C1s of the classical pathway.[1][2][3][4][5]

Inhibition of the Alternative Pathway via Factor D

The alternative pathway is a crucial amplification loop for all three complement pathways and is continuously active at a low level in plasma. Factor D is the rate-limiting enzyme of this pathway, responsible for cleaving Factor B when it is bound to C3b, forming the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, BCX 1470 effectively halts the formation of this convertase, thereby preventing the amplification of complement activation.[1][4]

Inhibition of the Classical Pathway via C1s

The classical pathway is typically initiated by the binding of C1q to antigen-antibody complexes. This binding leads to the sequential activation of the serine proteases C1r and C1s. Activated C1s is responsible for cleaving C4 and C2, which then assemble to form the classical pathway C3 convertase (C4b2a). BCX 1470's potent inhibition of C1s blocks this crucial step, preventing the propagation of the classical pathway cascade.[1][2][3][4][5]

Quantitative Data on Inhibitory Activity

The inhibitory potency of BCX 1470 has been quantified through various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

| Target/Process | IC50 Value | Fold-Selectivity vs. Trypsin | Reference(s) |

| Enzyme Inhibition | |||

| Factor D | 96 nM | 3.4-fold | [1][2][3][4] |

| C1s | 1.6 nM | 200-fold | [1][2][3][4] |

| Trypsin | 326 nM | - | [3][5] |

| Hemolysis Inhibition | |||

| Classical Pathway-mediated Hemolysis | 46 nM | - | [1] |

| Alternative Pathway-mediated Hemolysis | 330 nM | - | [1] |

Preclinical Evidence of Efficacy

The functional consequence of BCX 1470's dual inhibitory activity has been demonstrated in both in vitro and in vivo models.

In Vitro Hemolysis Assays

BCX 1470 effectively inhibits the lysis of red blood cells (hemolysis) mediated by both the classical and alternative complement pathways, confirming its functional blockade of these cascades in a biologically relevant context.[1]

In Vivo Reverse Passive Arthus Reaction

In a rat model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction, administration of BCX 1470 was shown to block the development of the reaction. This in vivo activity underscores the potential of BCX 1470 to mitigate complement-driven inflammation and tissue damage.[1][5]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches.

| Experiment | General Methodology |

| Enzyme Inhibition Assays (Factor D & C1s) | The inhibitory activity of BCX 1470 against purified Factor D and C1s was likely determined using a chromogenic or fluorogenic substrate-based assay. The enzyme, inhibitor, and substrate would be incubated together, and the rate of substrate cleavage measured spectrophotometrically or fluorometrically. IC50 values would be calculated by fitting the dose-response data to a suitable model. |

| Hemolysis Assays | To assess the inhibition of the classical pathway, antibody-sensitized sheep red blood cells are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of BCX 1470. For the alternative pathway, rabbit or guinea pig red blood cells are used in a buffer that selectively allows alternative pathway activation. The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin. |

| Reverse Passive Arthus Reaction (RPA) | This in vivo model of localized immune complex-mediated vasculitis is induced by intradermal injection of an antigen (e.g., bovine serum albumin) into an animal that has been previously sensitized with the corresponding antibody administered intravenously. BCX 1470 would be administered systemically or locally before or after the antigen challenge, and the resulting edema and inflammation at the injection site would be quantified. |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the points of intervention of BCX 1470 within the complement pathways and a general workflow for an enzyme inhibition assay.

Relationship with Plasma Kallikrein

While BCX 1470 is a serine protease inhibitor, publicly available data does not indicate significant inhibitory activity against plasma kallikrein. The primary targets identified and characterized are Factor D and C1s of the complement system. Further studies would be required to definitively assess the interaction, if any, between BCX 1470 and the kallikrein-kinin system.

Clinical Development Status

There is no publicly available information on clinical trials for this compound.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways through its targeted inhibition of the serine proteases C1s and Factor D, respectively. This mechanism of action is supported by robust in vitro quantitative data and preclinical in vivo evidence. Its ability to modulate a key inflammatory cascade suggests its potential as a therapeutic candidate for a variety of complement-mediated diseases. Further research is warranted to explore its full therapeutic potential and to clarify its interaction with other serine protease systems.

References

- 1. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]

- 2. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]

- 3. C3 Analysis by Hemolysis Assay Protocol - Creative Biolabs [creative-biolabs.com]

- 4. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

BCX 1470 Methanesulfonate: A Technical Guide to Complement System Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a synthetic, small-molecule serine protease inhibitor that demonstrates potent and specific inhibition of key enzymes within the complement system. By targeting Factor D of the alternative pathway and C1s of the classical pathway, BCX 1470 effectively blocks the amplification cascades of complement activation, highlighting its therapeutic potential in a range of complement-mediated inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of BCX 1470, detailed experimental protocols for assessing its inhibitory activity, and a summary of its quantitative effects on the complement system.

Introduction to the Complement System and BCX 1470

The complement system is a critical component of the innate immune system, comprising a complex network of plasma proteins that act in a cascade to eliminate pathogens and cellular debris. Activation of the complement system can occur through three primary pathways: the classical, alternative, and lectin pathways. While essential for host defense, dysregulation of the complement system can lead to excessive inflammation and tissue damage, contributing to the pathophysiology of numerous diseases.

This compound is a potent inhibitor of serine proteases, key enzymes that drive the complement cascade.[1] Its dual-targeting mechanism, inhibiting both the classical and alternative pathways, makes it a subject of significant interest for therapeutic development.

Mechanism of Action

BCX 1470 exerts its inhibitory effects by targeting two key serine proteases in the complement cascade:

-

Factor D: A crucial enzyme in the alternative pathway, Factor D is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting Factor D, BCX 1470 prevents the amplification loop of the alternative pathway.

-

C1s: A key component of the C1 complex in the classical pathway, activated C1s cleaves C4 and C2 to form the classical pathway C3 convertase (C4b2a). Inhibition of C1s by BCX 1470 blocks the initiation and propagation of the classical pathway.

The inhibitory action of BCX 1470 on these enzymes effectively halts the downstream events of the complement cascade, including the production of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the membrane attack complex (MAC).

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | IC50 (nM) | Fold-Better Inhibition vs. Trypsin |

| C1s | 1.6[1][2][3] | 200-fold[1][2][3] |

| Factor D | 96[1][2][3] | 3.4-fold[1][2][3] |

| Trypsin | 326[2] | N/A |

Table 2: In Vitro Hemolytic Activity Inhibition

| Pathway | Target Cells | IC50 (nM) |

| Classical Pathway | Antibody-sensitized Sheep Red Blood Cells | 46[1] |

| Alternative Pathway | Rabbit Red Blood Cells | 330[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Enzyme Inhibition Assays

This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified C1s using a chromogenic substrate.

Materials:

-

Purified human C1s

-

Chromogenic substrate for C1s (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add a fixed concentration of purified human C1s to each well.

-

Add the serially diluted BCX 1470 or vehicle control (DMSO) to the wells containing C1s and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the chromogenic substrate and DTNB to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color development is proportional to the C1s esterolytic activity.

-

Calculate the percentage of inhibition for each concentration of BCX 1470 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay is similar to the C1s assay but uses purified Factor D and a substrate specific for its activity.

Materials:

-

Purified human Factor D

-

Synthetic thioester substrate for Factor D

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Assay Buffer (e.g., Tris-buffered saline with MgCl2)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Follow the same general procedure as the C1s esterolytic activity assay, substituting purified Factor D for C1s and using a substrate and buffer optimized for Factor D activity.

-

Monitor the reaction and calculate the IC50 value as described for the C1s assay.

Hemolytic Assays

This assay measures the ability of BCX 1470 to inhibit the lysis of antibody-sensitized sheep red blood cells (SRBCs) by the classical complement pathway in normal human serum.[4]

Materials:

-

Sheep red blood cells (SRBCs)

-

Anti-SRBC antibody (hemolysin)

-

Normal human serum (as a source of complement)

-

Gelatin Veronal Buffer with Ca2+ and Mg2+ (GVB++)

-

This compound stock solution (in DMSO)

-

96-well U-bottom microplate

-

Spectrophotometer

Protocol:

-

Wash SRBCs with GVB++ and sensitize them by incubation with an optimal concentration of anti-SRBC antibody.

-

Prepare serial dilutions of this compound in GVB++.

-

In a 96-well plate, add a fixed dilution of normal human serum to each well.

-

Add the serially diluted BCX 1470 or vehicle control to the wells containing the serum and pre-incubate.

-

Add the antibody-sensitized SRBCs to each well to initiate the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold GVB++ and pellet the remaining intact cells by centrifugation.

-

Transfer the supernatant to a flat-bottom plate and measure the absorbance of the released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with buffer only).

-

Determine the IC50 value by plotting the percentage of hemolysis inhibition against the logarithm of the inhibitor concentration.

This assay measures the ability of BCX 1470 to inhibit the lysis of rabbit red blood cells (RRBCs) by the alternative complement pathway in normal human serum.[4]

Materials:

-

Rabbit red blood cells (RRBCs)

-

Normal human serum

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA) to chelate Ca2+ and block the classical pathway.

-

This compound stock solution (in DMSO)

-

96-well U-bottom microplate

-

Spectrophotometer

Protocol:

-

Wash RRBCs with GVB-Mg-EGTA.

-

Follow the same general procedure as the classical pathway hemolytic assay, using RRBCs instead of sensitized SRBCs and GVB-Mg-EGTA as the assay buffer.

-

Calculate the percentage of hemolysis and determine the IC50 value as described for the CH50 assay.

In Vivo Reverse Passive Arthus (RPA) Reaction in Rats

This in vivo model assesses the anti-inflammatory effect of BCX 1470 in an immune complex-mediated inflammatory reaction in the skin.

Materials:

-

Sprague-Dawley rats

-

Bovine serum albumin (BSA)

-

Rabbit anti-BSA antibody

-

This compound formulation for injection

-

Evans blue dye (for measuring plasma extravasation)

-

Saline

Protocol:

-

Anesthetize the rats and shave the dorsal skin.

-

Administer this compound or vehicle control to the rats via an appropriate route (e.g., intravenous or intraperitoneal) at a specified time before inducing the Arthus reaction.

-

Induce the RPA reaction by intradermally injecting a fixed amount of anti-BSA antibody into multiple sites on the back of each rat.

-

Immediately after the intradermal injections, administer a solution of BSA mixed with Evans blue dye intravenously.

-

After a defined period (e.g., 4 hours), euthanize the animals and excise the skin at the injection sites.

-

Quantify the edema by measuring the weight of the excised skin punch biopsies.

-

Quantify plasma extravasation by extracting the Evans blue dye from the skin samples and measuring its absorbance.

-

Compare the extent of edema and plasma extravasation in the BCX 1470-treated group to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the complement pathways and the experimental workflow for assessing complement inhibition.

Caption: Complement pathways and points of inhibition by BCX 1470.

Caption: Workflow for classical and alternative pathway hemolytic assays.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways. Its well-characterized in vitro and in vivo activities make it a valuable tool for complement research and a promising candidate for the development of therapeutics for complement-mediated diseases. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Esterolytic Activity Analysis of C1r and C1s Protocol - Creative Biolabs [creative-biolabs.com]

- 3. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classical Pathway of Hemolytic Assay Protocol - Creative Biolabs [creative-biolabs.com]

BCX 1470 Methanesulfonate: A Comprehensive Technical Guide on its Core Function as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate, also known as sebetralstat, is a potent, orally bioavailable, and selective small molecule inhibitor of plasma kallikrein. This serine protease plays a pivotal role in the pathophysiology of Hereditary Angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. By competitively and reversibly inhibiting plasma kallikrein, BCX 1470 effectively blocks the excessive production of bradykinin, the key mediator of vasodilation and increased vascular permeability that leads to angioedema attacks. This technical guide provides an in-depth overview of BCX 1470, focusing on its mechanism of action, inhibitory kinetics, selectivity, and the experimental methodologies used to characterize its function.

Introduction

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue serving as the nucleophilic amino acid at the active site. They are involved in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This compound has emerged as a significant therapeutic candidate, primarily for the treatment of HAE.[2] HAE is most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system.[3] This deficiency leads to uncontrolled activation of plasma kallikrein and the subsequent overproduction of bradykinin.[3][4] BCX 1470 directly addresses this underlying pathology by inhibiting plasma kallikrein.[5] The compound has also been shown to inhibit other serine proteases of the complement system, such as Factor D and C1s.[1][6]

Mechanism of Action

BCX 1470 is a competitive and reversible inhibitor of plasma kallikrein.[5] Its mechanism involves binding to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrate, high-molecular-weight kininogen (HMWK). This inhibition directly halts the generation of bradykinin.[5]

Signaling Pathway: The Kallikrein-Kinin System

The kallikrein-kinin system is a complex cascade that, when dysregulated, leads to the symptoms of HAE. The diagram below illustrates the central role of plasma kallikrein and the point of intervention for BCX 1470.

Quantitative Data: Inhibitory Activity

The potency and selectivity of BCX 1470 have been quantified through various in vitro assays. The following tables summarize the key inhibitory constants.

| Enzyme Target | Inhibitory Constant | Value | Reference(s) |

| Plasma Kallikrein | Ki | 3.02 ± 0.33 nM | [5] |

| IC50 (isolated enzyme) | 6.0 nM | [5] | |

| IC50 (whole plasma) | ~200 nM | [5] | |

| Factor D | IC50 | 96 nM | [1][6] |

| C1s | IC50 | 1.6 nM | [1][6] |

| Trypsin | IC50 | 326 nM | [1] |

Table 1: Inhibitory constants of BCX 1470 against target serine proteases.

| Protease | IC50 | Fold Selectivity vs. Plasma Kallikrein | Reference(s) |

| Plasma Kallikrein | 6.0 nM | - | [5] |

| Factor XIIa | >40,000 nM | >6667 | [3] |

| Factor Xa | >10,000 nM | >1667 | [3] |

| Factor VIIa | >10,000 nM | >1667 | [3] |

| Thrombin | >40,000 nM | >6667 | [3] |

| Plasmin | >40,000 nM | >6667 | [3] |

| Trypsin | >40,000 nM | >6667 | [3] |

| Tissue Kallikrein | >40,000 nM | >6667 | [3] |

Table 2: Selectivity profile of Sebetralstat (BCX 1470) against various serine proteases.[3]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

A fluorogenic substrate-based kinetic assay is utilized to determine the inhibitory activity of BCX 1470 against purified plasma kallikrein.

Methodology:

-

Reagents: Purified human plasma kallikrein, this compound, and a fluorogenic substrate such as H-D-Pro-Phe-Arg-AFC are used.[6] The assay is typically performed in a buffer such as Tris or HEPES at physiological pH.

-

Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor in a microplate well. The reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

-

Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

This assay assesses the inhibitory effect of BCX 1470 in a more physiologically relevant environment.

Methodology:

-

Sample: Human plasma (from healthy volunteers or HAE patients) is used.

-

Activation: The kallikrein-kinin system is activated in vitro by adding dextran sulfate (6.25 µg/mL).[5]

-

Inhibition: The plasma is pre-incubated with varying concentrations of BCX 1470.

-

Measurement: The plasma kallikrein activity is measured using a fluorogenic substrate, and the cleavage of HMWK can also be quantified.[5]

The inhibitory activity of BCX 1470 against Factor D and C1s is determined by measuring the inhibition of their esterolytic activity.[4][7]

Methodology:

-

Enzymes and Substrates: Purified Factor D or C1s are used with appropriate synthetic chromogenic or fluorogenic substrates.

-

Procedure: The assay follows a similar principle to the plasma kallikrein assay, where the enzyme is incubated with the inhibitor before the addition of the substrate.

-

Detection: The cleavage of the substrate is monitored by measuring the change in absorbance or fluorescence.

In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of drug candidates. A murine model of HAE has been utilized to assess the in vivo efficacy of kallikrein inhibitors.

Methodology:

-

Animal Model: Genetically modified mice, such as those with a deficiency in the C1-inhibitor gene (Serping1 knockout), are used to mimic the human condition of HAE.

-

Induction of Angioedema: An acute HAE-like attack can be induced, for example, by intravenous injection of a silica nanoparticle suspension.

-

Drug Administration: BCX 1470 (sebetralstat) is administered orally. In clinical trials, single doses of 300 mg and 600 mg have been evaluated.[8]

-

Efficacy Assessment: The primary endpoint is often the prevention or reduction of a physiological response indicative of an angioedema attack, such as a drop in blood pressure or an increase in vascular permeability measured by Evans Blue dye extravasation.

Structural Insights from Crystallography

The co-crystal structure of sebetralstat (the active form of this compound) in complex with plasma kallikrein has been solved (PDB accession code: 8A3Q), providing a detailed understanding of its binding mode.[3][9]

Key Interactions:

-

U-shaped Conformation: Sebetralstat adopts a characteristic U-shaped conformation within the active site.[3]

-

Pi-stacking Interactions: A network of π-stacking interactions stabilizes the binding, involving residues such as Tyr174, Trp215, and His57.[3][9]

-

Hydrogen Bonding: Hydrogen bonds are formed with the backbone of Gly99 and Ser214, and the side chain of Lys192.[9]

-

Induced Fit: The binding of sebetralstat induces a conformational change in the active site, particularly a "Trp flip" of Trp215, which contributes to its high potency and selectivity.[3]

Conclusion

This compound (sebetralstat) is a well-characterized serine protease inhibitor with high potency and selectivity for plasma kallikrein. Its mechanism of action directly targets the underlying cause of HAE by preventing the overproduction of bradykinin. The comprehensive data from in vitro and in vivo studies, supported by detailed structural information, provide a strong rationale for its development as a therapeutic agent for HAE. This technical guide has summarized the core data and methodologies that underpin our understanding of this promising drug candidate, offering a valuable resource for researchers and drug development professionals in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]

- 5. kalvista.com [kalvista.com]

- 6. kalvista.com [kalvista.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. publications.aap.org [publications.aap.org]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of BCX 1470 Methanesulfonate: A Serine Protease Inhibitor Targeting the Complement System

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a potent, small-molecule serine protease inhibitor that has demonstrated significant activity against key enzymes of the complement system, a critical component of the innate immune response. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the compound's mechanism of action, summarizes its in vitro and in vivo activity, and provides methodologies for its synthesis and key biological assays. The information presented is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and complement-mediated diseases.

Introduction: The Complement System as a Therapeutic Target

The complement system is a complex cascade of plasma proteins that plays a crucial role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. However, dysregulation of the complement system can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide range of diseases, including autoimmune disorders, inflammatory conditions, and ischemia-reperfusion injury.

The complement cascade is activated through three main pathways: the classical, alternative, and lectin pathways. All three pathways converge on the cleavage of the central component C3, leading to the formation of the membrane attack complex (MAC) and the release of potent pro-inflammatory mediators. Serine proteases are essential for the activation and propagation of the complement cascade. Two such key enzymes are C1s, a component of the C1 complex that initiates the classical pathway, and Factor D, the rate-limiting enzyme of the alternative pathway. The strategic inhibition of these proteases presents a promising therapeutic approach for modulating complement activation and mitigating its detrimental effects.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify small-molecule inhibitors of complement-activating serine proteases. The development program, detailed in patent WO 98/55471, centered on the design of compounds capable of selectively targeting enzymes like C1s and Factor D.

The core chemical scaffold of BCX 1470 is a benzothiophene structure. The discovery process likely involved the screening of a library of compounds against the target enzymes, followed by lead optimization through medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties. While specific details of the structure-activity relationship (SAR) studies are not extensively published in the public domain, the final selection of BCX 1470, chemically named (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate, highlights the importance of the amidino group for interacting with the active site of the serine proteases and the benzothiophene-carboxylate core for overall binding affinity and molecular positioning. The methanesulfonate salt form was likely chosen to improve the compound's solubility and stability.[1][2]

Synthesis of this compound

The chemical synthesis of this compound, as inferred from related synthetic procedures for benzothiophene derivatives, likely involves a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry transformations.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally verified from the primary literature for BCX 1470.

-

Step 1: Synthesis of the Benzothiophene Core: This can be achieved through various methods, such as the reaction of a substituted o-thiocresol with an appropriate electrophile, followed by cyclization.

-

Step 2: Functionalization of the Benzothiophene Core: Introduction of the carboxylate and the precursor to the amidino group at the 6- and 2-positions, respectively. This could involve electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

-

Step 3: Formation of the Thiophene Ester: Esterification of the 6-hydroxybenzothiophene intermediate with thiophene-2-carbonyl chloride.

-

Step 4: Formation of the Amidino Group: Conversion of a nitrile or a related functional group at the 2-position to the final amidino moiety. This is often achieved by reaction with ammonia or its equivalent.

-

Step 5: Salt Formation: Treatment of the free base of BCX 1470 with methanesulfonic acid to yield the methanesulfonate salt.

A detailed, step-by-step experimental protocol would require access to the specific examples outlined in the patent literature.

Mechanism of Action and In Vitro Activity

This compound is a competitive inhibitor of serine proteases, with a particularly high affinity for C1s and Factor D of the complement system. By binding to the active site of these enzymes, it prevents the cleavage of their natural substrates, thereby blocking the propagation of the classical and alternative complement pathways.

Quantitative In Vitro Data

The inhibitory activity of BCX 1470 has been quantified using various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme/Pathway | Assay Type | IC50 Value (nM) | Reference |

| Factor D | Esterolytic Activity | 96 | [1][3][4] |

| C1s | Esterolytic Activity | 1.6 | [1][3][4] |

| Trypsin | Esterolytic Activity | 326 | [1] |

| Classical Pathway | Hemolysis Inhibition | 46 | [5] |

| Alternative Pathway | Hemolysis Inhibition | 330 | [5] |

These data demonstrate that BCX 1470 is a potent inhibitor of C1s and Factor D, with significantly greater selectivity for C1s over trypsin.[1] The potent inhibition of both the classical and alternative complement pathways is further confirmed by the hemolysis inhibition assays.[5]

Experimental Protocols

Objective: To determine the concentration of BCX 1470 required to inhibit 50% of the enzymatic activity of C1s and Factor D.

Materials:

-

Purified human C1s and Factor D

-

Chromogenic or fluorogenic substrate specific for each enzyme (e.g., a peptide substrate with a p-nitroanilide or 7-amino-4-methylcoumarin leaving group)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Method:

-

Prepare serial dilutions of BCX 1470 in the assay buffer.

-

In a 96-well plate, add the enzyme (C1s or Factor D) to each well.

-

Add the different concentrations of BCX 1470 to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Objective: To assess the ability of BCX 1470 to inhibit complement-mediated lysis of red blood cells.

Materials:

-

For Classical Pathway: Antibody-sensitized sheep red blood cells (erythrocytes).

-

For Alternative Pathway: Rabbit red blood cells.

-

Normal human serum (as a source of complement).

-

Gelatin veronal buffer (GVB) with appropriate cations (Ca2+ and Mg2+ for classical; Mg2+ and EGTA for alternative).

-

This compound stock solution (in DMSO).

-

96-well microplate.

-

Microplate reader.

Method:

-

Prepare serial dilutions of BCX 1470 in the appropriate GVB buffer.

-

In a 96-well plate, add normal human serum (diluted in GVB) to each well.

-

Add the different concentrations of BCX 1470 to the wells and incubate.

-

Add the appropriate red blood cells (sensitized sheep or rabbit) to each well.

-

Incubate the plate at 37°C for a sufficient time to allow for hemolysis (e.g., 30-60 minutes).

-

Centrifuge the plate to pellet the intact red blood cells.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 412 nm).

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (serum without inhibitor) and a negative control (buffer only).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

In Vivo Preclinical Efficacy

The in vivo efficacy of BCX 1470 has been evaluated in a rat model of immune complex-mediated inflammation, the reverse passive Arthus (RPA) reaction.[1][5] This model mimics the inflammatory processes seen in certain human diseases.

Reverse Passive Arthus (RPA) Reaction in Rats

In this model, administration of BCX 1470 was shown to block the development of edema, a hallmark of the inflammatory response.[1] This demonstrates that the in vitro inhibition of complement translates to a tangible anti-inflammatory effect in a living organism.

Experimental Protocol: Reverse Passive Arthus Reaction

Objective: To evaluate the anti-inflammatory effect of BCX 1470 in a rat model of immune complex-induced dermal inflammation.

Materials:

-

Male Wistar rats

-

Antigen (e.g., bovine serum albumin - BSA)

-

Antibody against the antigen (e.g., rabbit anti-BSA)

-

Evans blue dye (to measure plasma extravasation)

-

This compound

-

Vehicle control

-

Calipers for measuring edema

Method:

-

Anesthetize the rats.

-

Inject the antibody intradermally into a designated site on the rat's paw or back.

-

Administer BCX 1470 or vehicle control either systemically (e.g., intravenously or orally) or locally at various time points relative to the antibody injection.

-

After a specific time, inject the antigen intravenously along with Evans blue dye.

-

The formation of immune complexes at the site of antibody injection will trigger an inflammatory response, leading to increased vascular permeability and edema.

-

Measure the extent of edema at different time points using calipers.

-

The amount of Evans blue dye extravasated into the tissue can also be quantified as a measure of vascular leakage.

-

Compare the degree of edema and dye extravasation in the BCX 1470-treated group to the vehicle-treated group to determine the anti-inflammatory efficacy.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Complement Inhibition by BCX 1470

Caption: Inhibition of the Classical and Alternative Complement Pathways by BCX 1470.

Experimental Workflow for In Vitro Hemolysis Inhibition Assay

Caption: Workflow for the in vitro hemolysis inhibition assay.

Conclusion

This compound is a potent and selective inhibitor of the serine proteases C1s and Factor D, key enzymes in the classical and alternative complement pathways, respectively. Its discovery represents a significant advancement in the development of small-molecule therapeutics for complement-mediated diseases. The data summarized in this guide highlight its promising in vitro and in vivo activity. The provided experimental methodologies offer a foundation for researchers to further investigate the properties of this and similar compounds. Future research could focus on elucidating the detailed structure-activity relationships, optimizing its pharmacokinetic profile, and exploring its therapeutic potential in a broader range of inflammatory and autoimmune conditions.

References

An In-depth Technical Guide to BCX 1470 Methanesulfonate for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a potent, synthetic, small-molecule serine protease inhibitor that has been investigated for its role in modulating the complement system, a critical component of the innate immune response. This document provides a comprehensive technical overview of BCX 1470, summarizing its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in immunology and drug development exploring the therapeutic potential of complement inhibition.

Introduction

The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory process. However, dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the development of complement inhibitors has become a significant area of therapeutic research. This compound emerged from early drug discovery efforts as a dual inhibitor of key enzymes in the classical and alternative complement pathways.

Mechanism of Action

BCX 1470 is a serine protease inhibitor that specifically targets two key enzymes of the complement system: C1s and Factor D.[1][2][3][4]

-

C1s: A key enzyme in the classical complement pathway , which is typically activated by antibody-antigen complexes.

-

Factor D: The rate-limiting enzyme in the alternative complement pathway , which is a critical amplification loop for all complement activation pathways.

By inhibiting these two proteases, BCX 1470 effectively blocks the activation and amplification of the complement cascade, thereby reducing the generation of downstream inflammatory mediators.

Signaling Pathways

The following diagrams illustrate the points of intervention of BCX 1470 in the classical and alternative complement pathways.

Quantitative Data

The inhibitory activity of BCX 1470 has been quantified through various in vitro assays. The methanesulfonate salt form is noted for its enhanced water solubility and stability.

| Target/Assay | IC50 Value | Reference |

| Esterolytic Activity | ||

| Human C1s | 1.6 nM | [1][2][3][4] |

| Human Factor D | 96 nM | [1][2][3][4] |

| Trypsin | 326 nM | [5] |

| Hemolytic Activity | ||

| Classical Pathway (RBC) | 46 nM | [4] |

| Alternative Pathway (RBC) | 330 nM | [4] |

In Vivo Efficacy: Reverse Passive Arthus (RPA) Reaction

BCX 1470 has demonstrated anti-inflammatory effects in a rat model of reverse passive Arthus (RPA) reaction, a model of immune complex-mediated inflammation. Administration of BCX 1470 was shown to block the development of RPA-induced edema.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Esterolytic Activity Assay

This protocol is a general guideline for determining the esterolytic activity of serine proteases like C1s and Factor D and the inhibitory effect of compounds like BCX 1470.

Objective: To measure the ability of BCX 1470 to inhibit the cleavage of a chromogenic substrate by C1s or Factor D.

Materials:

-

Purified human C1s or Factor D

-

Chromogenic substrate (e.g., N-α-carbobenzoxy-L-lysine thiobenzyl ester for C1s)

-

DTNB (Ellman's reagent)

-

Tris-HCl buffer (pH 7.5)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of BCX 1470 in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of BCX 1470 in Tris-HCl buffer.

-

In a 96-well plate, add the diluted BCX 1470, the serine protease (C1s or Factor D), and the buffer.

-

Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the chromogenic substrate.

-

Immediately add DTNB to the wells.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of BCX 1470 relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Assay (Classical and Alternative Pathways)

This protocol provides a general framework for assessing the inhibitory effect of BCX 1470 on the classical and alternative complement pathways through the lysis of red blood cells (RBCs).

Objective: To measure the ability of BCX 1470 to inhibit complement-mediated hemolysis.

Materials:

-

For Classical Pathway:

-

Antibody-sensitized sheep red blood cells (EAs)

-

Normal human serum (as a source of complement)

-

Gelatin veronal buffer with Ca2+ and Mg2+ (GVB++)

-

-

For Alternative Pathway:

-

Rabbit red blood cells (RaRBCs)

-

Normal human serum

-

Gelatin veronal buffer with Mg2+ and EGTA (GVB/Mg-EGTA)

-

-

This compound

-

96-well V-bottom microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of BCX 1470 in the appropriate buffer (GVB++ for classical, GVB/Mg-EGTA for alternative).

-

In a 96-well plate, add the diluted BCX 1470 and normal human serum.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Add the appropriate red blood cells (EAs for classical, RaRBCs for alternative) to each well.

-

Incubate the plate at 37°C for a set duration (e.g., 60 minutes) to allow for hemolysis.

-

Centrifuge the plate to pellet the remaining intact RBCs.

-

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 415 nm, which corresponds to the amount of hemoglobin released.

-

Include controls for 0% hemolysis (buffer only) and 100% hemolysis (RBCs lysed with water).

-

Calculate the percentage of hemolysis for each BCX 1470 concentration and determine the IC50 value.

Reverse Passive Arthus (RPA) Reaction in Rats

This protocol is based on the established model of RPA and is intended to evaluate the in vivo anti-inflammatory activity of BCX 1470.

Objective: To assess the ability of BCX 1470 to inhibit immune complex-induced edema in the skin of rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Ovalbumin (OVA)

-

Rabbit anti-OVA IgG

-

Evans blue dye

-

This compound

-

Saline solution

-

Anesthetic

Procedure:

-

Administer BCX 1470 or vehicle control to the rats via an appropriate route (e.g., intravenous or intraperitoneal) at various doses.

-

After a predetermined time, anesthetize the rats.

-

Inject rabbit anti-OVA IgG intradermally at several sites on the shaved dorsal skin.

-

Immediately after the intradermal injections, administer OVA mixed with Evans blue dye intravenously.

-

Allow the reaction to proceed for a set period (e.g., 4 hours).

-

Euthanize the animals and excise the skin at the injection sites.

-

Measure the diameter of the blue-stained area (edema) at each injection site.

-

To quantify the extravasated dye, the skin samples can be incubated in formamide to extract the Evans blue, and the absorbance of the formamide extract can be measured at 620 nm.

-

Calculate the percentage of inhibition of edema for each dose of BCX 1470 compared to the vehicle control group.

Experimental Workflow Diagram

Developmental Status

Based on available information, this compound was an early-stage compound in the portfolio of BioCryst Pharmaceuticals. The company has since advanced other complement inhibitors, such as BCX9930 (development now discontinued) and BCX10013, into or towards clinical development.[6][7][8][9] This suggests that the development of BCX 1470 was likely discontinued in favor of these newer candidates. There is no evidence to suggest that BCX 1470 entered human clinical trials.

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways, demonstrating significant in vitro and in vivo activity. While its development appears to have been discontinued, the data and methodologies associated with its preclinical evaluation remain a valuable resource for researchers in the field of complement-mediated diseases. The information provided in this technical guide offers a comprehensive foundation for understanding the biological activity of BCX 1470 and for designing further studies in the area of complement modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]

- 5. Novel Insights into Factor D Inhibition [mdpi.com]

- 6. tipranks.com [tipranks.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. BioCryst Discontinues Mid-Stage Factor D Inhibitor - BioSpace [biospace.com]

- 9. BioCryst Discontinues BCX9930 Development; Sees Positive Near-term Financial Impact | Nasdaq [nasdaq.com]

Investigating the Alternative Complement Pathway with BCX 1470: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to tissue damage and contribute to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a key amplification loop for all complement-activating signals and is continuously active at a low level in plasma. Its proper regulation is crucial to prevent erroneous attacks on host tissues. Consequently, the AP has emerged as a prime therapeutic target for a multitude of disorders.

This technical guide focuses on BCX 1470, a synthetic small molecule serine protease inhibitor, as a tool to investigate and modulate the alternative complement pathway. BCX 1470 exhibits potent inhibitory activity against key enzymes of the complement cascade, making it a valuable research compound for elucidating the role of the alternative pathway in disease models and for exploring the potential of complement inhibition as a therapeutic strategy.

Mechanism of Action of BCX 1470

BCX 1470 is a potent inhibitor of Factor D and C1s, two critical serine proteases in the complement system.[1][2][3][4]

-

Factor D is the rate-limiting enzyme of the alternative pathway. It cleaves Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb), the central amplification enzyme of the AP. By inhibiting Factor D, BCX 1470 directly and effectively shuts down the AP amplification loop.

-

C1s is a key enzyme in the classical pathway of complement activation. While the primary focus of this guide is the alternative pathway, the dual inhibitory action of BCX 1470 is an important characteristic to consider in experimental design and data interpretation.

The inhibitory effect of BCX 1470 on these enzymes translates into the blockade of the downstream events of the complement cascade, including the generation of anaphylatoxins (C3a and C5a), opsonins (C3b), and the formation of the membrane attack complex (MAC).

Quantitative Data

The inhibitory potency of BCX 1470 has been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of BCX 1470 against Serine Proteases

| Target Enzyme | IC50 Value (nM) | Reference |

| Factor D | 96 | [1][2][3][4] |

| C1s | 1.6 | [1][2][3][4] |

| Trypsin | 326 | [1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Inhibition of Complement Pathway-Mediated Hemolysis by BCX 1470

| Pathway | Target Cells | IC50 Value (nM) | Reference |

| Classical Pathway | Sensitized Sheep Erythrocytes | 46 | [4] |

| Alternative Pathway | Rabbit Erythrocytes | 330 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of key experimental protocols used to characterize the activity of BCX 1470.

Esterolytic Activity Assay for Factor D and C1s

This assay measures the ability of BCX 1470 to inhibit the enzymatic activity of purified Factor D or C1s using a chromogenic substrate.

Materials:

-

Purified human Factor D or C1s

-

Chromogenic substrate specific for the enzyme (e.g., a thioester substrate)

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4)

-

BCX 1470

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare a series of dilutions of BCX 1470 in the assay buffer.

-

In a 96-well plate, add the assay buffer, the chromogenic substrate, and the different concentrations of BCX 1470.

-

Initiate the reaction by adding a fixed concentration of purified Factor D or C1s to each well.

-

Incubate the plate at 37°C for a specific period.

-

Measure the absorbance of the product of the enzymatic reaction at an appropriate wavelength using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance in the presence of BCX 1470 to the absorbance in the absence of the inhibitor (control).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the BCX 1470 concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Assay for the Alternative and Classical Complement Pathways

This assay assesses the functional consequence of Factor D or C1s inhibition by measuring the ability of BCX 1470 to prevent the lysis of red blood cells (erythrocytes) mediated by the alternative or classical complement pathways.

Materials:

-

Normal human serum (as a source of complement proteins)

-

Rabbit erythrocytes (for the alternative pathway assay)[5]

-

Antibody-sensitized sheep erythrocytes (for the classical pathway assay)[5]

-

Assay buffer (e.g., Gelatin Veronal Buffer with Mg2+ and EGTA for the AP; GVB++ for the CP)

-

BCX 1470

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare a series of dilutions of BCX 1470 in the appropriate assay buffer.

-

In a 96-well plate, add the diluted BCX 1470 and normal human serum (at a concentration that causes submaximal hemolysis).

-

Add either rabbit erythrocytes (for AP) or sensitized sheep erythrocytes (for CP) to the wells.[5]

-

Incubate the plate at 37°C for 30-60 minutes to allow for complement activation and cell lysis.[5]

-

Centrifuge the plate to pellet the intact erythrocytes.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412-415 nm using a microplate reader.

-

The percentage of hemolysis inhibition is calculated relative to a control with no inhibitor (100% lysis) and a background control with no serum (0% lysis).

-

The IC50 value is determined as described in the esterolytic activity assay.

In Vivo Model: Reverse Passive Arthus (RPA) Reaction in Rats

The RPA reaction is a well-established model of immune complex-mediated inflammation in which complement activation plays a significant role.[6][7] This model was used to demonstrate the in vivo efficacy of BCX 1470.[6]

Materials:

-

Sprague-Dawley rats[6]

-

Antigen (e.g., bovine serum albumin - BSA)

-

Antibody against the antigen (e.g., rabbit anti-BSA IgG)

-

BCX 1470

-

Evans blue dye (to measure plasma extravasation)

-

Saline

Methodology:

-

Anesthetize the rats.

-

Administer BCX 1470 or vehicle control (e.g., saline) intravenously or via another appropriate route.

-

Inject the antibody (e.g., anti-BSA IgG) intradermally into the dorsal skin of the rats.

-

After a short interval, inject the antigen (e.g., BSA) mixed with Evans blue dye intravenously.

-

The formation of immune complexes in the skin leads to local complement activation, inflammation, and increased vascular permeability, resulting in the extravasation of the Evans blue dye, which appears as a blue spot.

-

After a defined period (e.g., 4 hours), the animals are euthanized, and the area of blue discoloration is measured.

-

The extent of the inflammatory reaction (edema) can be quantified by measuring the diameter or area of the blue lesion.

-

The efficacy of BCX 1470 is determined by its ability to reduce the size of the inflammatory lesion compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of BCX 1470 targeting Factor D and C1s.

References

- 1. BCX 1470 - tcsc0313 - Taiclone [taiclone.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BCX-1470 | Factor D/C1s inhibitor | Probechem Biochemicals [probechem.com]

- 5. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Arthus reaction in rodents: species-specific requirement of complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new small molecule C5a receptor antagonist inhibits the reverse-passive Arthus reaction and endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

BCX 1470 Methanesulfonate: A Dual Inhibitor of the Classical and Alternative Complement Pathways in Autoimmune Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a synthetic, small molecule serine protease inhibitor that demonstrates potent, dual inhibition of the classical and alternative pathways of the complement system. By targeting C1s and Factor D, key enzymes in these respective pathways, BCX 1470 has shown efficacy in preclinical models of immune complex-mediated inflammation, a hallmark of many autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of BCX 1470, detailed experimental protocols for its evaluation in a relevant autoimmune disease model, and a summary of its in vitro and in vivo activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for autoimmune and inflammatory disorders.

Introduction

The complement system, a crucial component of the innate immune system, plays a significant role in the pathogenesis of numerous autoimmune diseases. Dysregulation of the classical and alternative complement pathways can lead to the generation of pro-inflammatory mediators, opsonization of host tissues, and the formation of the membrane attack complex (MAC), resulting in tissue damage. Consequently, inhibition of the complement cascade represents a promising therapeutic approach for these conditions.

This compound has emerged as a compelling candidate for complement-directed therapy. Its unique ability to inhibit both the classical and alternative pathways through the targeted inhibition of C1s and Factor D, respectively, offers the potential for broad-spectrum anti-inflammatory activity. This guide will delve into the technical details of BCX 1470's mechanism of action and its evaluation in a well-established animal model of immune complex-mediated inflammation.

Mechanism of Action

BCX 1470 is a potent inhibitor of the serine proteases C1s and Factor D.[1][2][3][4][5] C1s is the effector component of the C1 complex, the initiating molecule of the classical complement pathway. Upon activation, C1s cleaves C4 and C2 to form the C3 convertase (C4b2a), a central amplification step in the cascade. Factor D is a serine protease that is essential for the activation of the alternative complement pathway. It cleaves Factor B bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). By inhibiting both C1s and Factor D, BCX 1470 effectively blocks the activation and amplification of both the classical and alternative complement pathways.

The inhibitory activity of BCX 1470 has been quantified in vitro, demonstrating high affinity for its targets.

Signaling Pathway Diagram

Caption: Mechanism of action of BCX 1470 in the complement cascade.

In Vitro Activity

The inhibitory potency of BCX 1470 against its target serine proteases has been determined through in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Enzyme | IC50 (nM) |

| Human C1s | 1.6 |

| Human Factor D | 96 |

| Human Trypsin | 326 |

| Data sourced from MedChemExpress and Creative Enzymes.[1][3][4][5] |

In Vivo Efficacy in Autoimmune Disease Models

The anti-inflammatory effects of BCX 1470 have been evaluated in a rat model of a reverse passive Arthus (RPA) reaction. This model mimics the immune complex-mediated tissue injury characteristic of type III hypersensitivity reactions, which are implicated in autoimmune diseases such as lupus nephritis and rheumatoid arthritis.

Reverse Passive Arthus (RPA) Reaction in Rats

The RPA reaction is an acute, localized inflammatory response induced by the formation of immune complexes within the dermal tissue. This leads to complement activation, neutrophil infiltration, and increased vascular permeability, resulting in edema and hemorrhage.

The following is a generalized protocol for inducing an RPA reaction in rats, based on commonly used methodologies. Specific parameters may vary between studies.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Bovine Serum Albumin (BSA)

-

Rabbit anti-BSA antiserum

-

Evans Blue dye (for measuring plasma exudation)

-

This compound

-

Vehicle for BCX 1470 (e.g., saline)

-

Calipers for measuring edema

Procedure:

-

Animal Preparation: Anesthetize rats according to approved institutional protocols.

-

Induction of RPA:

-

Inject a solution of rabbit anti-BSA antiserum intradermally into a shaved area on the dorsal skin of the rat.

-

Administer a solution of BSA containing Evans Blue dye intravenously.

-

-

Treatment:

-

Administer this compound or vehicle control either intravenously or subcutaneously at a specified time point before or after the induction of the RPA reaction.

-

-

Assessment of Inflammation:

-

At a predetermined time point (typically 4 hours) after induction, euthanize the animals.

-

Edema Measurement: Measure the diameter and thickness of the edematous lesion using calipers. The volume of edema can be calculated.

-

Plasma Exudation: Excise the skin at the injection site. Extract the Evans Blue dye from the tissue using a suitable solvent (e.g., formamide) and quantify the amount of extravasated dye spectrophotometrically.

-

Histological Analysis: Fix the skin tissue in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess for neutrophil infiltration and tissue damage.

-

Efficacy of BCX 1470 in the Rat RPA Model

Studies have demonstrated that BCX 1470 effectively blocks the development of edema in the rat RPA model.[2][3] This in vivo efficacy is consistent with its potent in vitro inhibition of the complement system. In this model, the inflammatory response has been shown to be dependent on the activation of the alternative complement pathway.

Quantitative Data:

At present, detailed quantitative data from dose-response studies of BCX 1470 in the rat RPA model are not publicly available in the form of structured tables. The primary literature indicates a significant reduction in edema, but specific dose-dependent percentage inhibition values are not provided in the abstracts reviewed.

Experimental Workflow Diagram

Caption: Experimental workflow for the evaluation of BCX 1470.

Other Autoimmune Disease Models

Currently, there is limited publicly available information on the evaluation of BCX 1470 in other established animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, collagen-induced arthritis (CIA) for rheumatoid arthritis, or murine models of systemic lupus erythematosus (SLE).

Conclusion

This compound is a potent dual inhibitor of the classical and alternative complement pathways with demonstrated in vivo efficacy in a rat model of immune complex-mediated inflammation. Its mechanism of action, targeting the key serine proteases C1s and Factor D, provides a strong rationale for its further investigation as a therapeutic agent for autoimmune diseases where complement activation is a key driver of pathology. The experimental protocols and data presented in this guide offer a foundation for researchers and drug developers to design and execute preclinical studies to further elucidate the therapeutic potential of BCX 1470. Future studies are warranted to explore the efficacy of this compound in a broader range of autoimmune disease models and to establish a comprehensive dose-response relationship for its anti-inflammatory effects.

References

- 1. The Arthus reaction in rodents: species-specific requirement of complement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intracerebral immune complex formation induces inflammation in the brain that depends on Fc receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Chemical Properties and Stability of BCX 1470 Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCX 1470 methanesulfonate is a potent, synthetic, small molecule inhibitor of serine proteases, specifically targeting Factor D of the alternative complement pathway and C1s of the classical complement pathway. This document provides a comprehensive overview of its chemical properties, stability profile, and mechanism of action. Detailed experimental protocols for key analytical and functional assays are provided to support further research and development.

Chemical Properties

This compound is the methanesulfonic acid salt of the active compound BCX 1470. The salt form is reported to offer enhanced water solubility and stability over the freebase.[1]

| Property | Value | Reference |

| Chemical Name | (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate; methanesulfonic acid | [2] |

| Molecular Formula | C₁₅H₁₄N₂O₅S₃ | [2] |

| Molecular Weight | 398.48 g/mol | [2] |

| CAS Number | 217099-44-0 | [2] |

| Appearance | White to off-white solid | |

| Purity | >98% (HPLC) | [3] |

Solubility

This compound exhibits solubility in various organic solvents and aqueous-based formulations.

| Solvent / System | Solubility |

| DMSO | ≥ 33.33 mg/mL (≥ 83.64 mM) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.27 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.27 mM) |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 6.27 mM) |

Stability

Proper storage and handling are crucial for maintaining the integrity of this compound.

| Condition | Recommended Storage | Stability Period |

| Solid | 4°C, sealed from moisture | ≥ 2 years |

| In Solvent (-20°C) | -20°C, sealed from moisture | 6 Months |

| In Solvent (-80°C) | -80°C, sealed from moisture | 6 Months |

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully characterize the stability profile of this compound for formulation and drug development purposes.

Mechanism of Action: Inhibition of the Complement Cascade

BCX 1470 is a serine protease inhibitor that targets key enzymes in both the classical and alternative pathways of the complement system.

-

Classical Pathway Inhibition: BCX 1470 potently inhibits C1s, a serine protease that cleaves C4 and C2 to form the C3 convertase (C4b2a). The IC₅₀ for C1s inhibition is 1.6 nM.

-

Alternative Pathway Inhibition: The compound also inhibits Factor D, a serine protease that cleaves Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). The IC₅₀ for Factor D inhibition is 96 nM.

By inhibiting these key enzymes, BCX 1470 effectively blocks the amplification of the complement cascade, preventing the formation of downstream effectors such as the membrane attack complex (MAC) and the release of anaphylatoxins.

Signaling Pathway Diagrams

Experimental Protocols

Esterolytic Activity Assay (General Protocol for C1s)

This protocol is adapted for the determination of the inhibitory activity of this compound against C1s. A similar principle can be applied for Factor D using a specific substrate.

Materials:

-

Purified human C1s

-

Chromogenic substrate for C1s (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)

-

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 7.5)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Tris-HCl buffer.

-

In a 96-well plate, add 50 µL of the C1s solution to each well.

-

Add 25 µL of the this compound dilutions or buffer (for control) to the wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 25 µL of the chromogenic substrate and 10 µL of DTNB solution to each well to start the reaction.

-

Immediately measure the absorbance at 412 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.

Hemolysis Assay for Classical and Alternative Pathways

This assay determines the functional inhibition of the complement pathways by measuring the lysis of red blood cells.[3]

4.2.1. Classical Pathway Hemolysis Assay

Materials:

-

Antibody-sensitized sheep red blood cells (SRBCs)

-

Normal human serum (as a source of complement)

-

Gelatin veronal buffer with Ca²⁺ and Mg²⁺ (GVB²⁺)

-

This compound stock solution in DMSO

-

96-well V-bottom plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in GVB²⁺.

-

In a 96-well plate, mix the diluted inhibitor with normal human serum (final dilution typically 1:80).

-

Add the antibody-sensitized SRBC suspension to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet the intact cells.

-

Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.

-

Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (water-lysed cells) and negative (buffer only) controls.

-

Determine the IC₅₀ value.

4.2.2. Alternative Pathway Hemolysis Assay

Materials:

-

Rabbit red blood cells (RRBCs)

-

Normal human serum

-

Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)

-

This compound stock solution in DMSO

-

96-well V-bottom plate

-

Spectrophotometer

Procedure:

-

The procedure is similar to the classical pathway assay, with the following modifications:

-

Use RRBCs instead of sensitized SRBCs.

-

Use GVB-Mg-EGTA buffer to chelate Ca²⁺ and block the classical pathway.

Conclusion

This compound is a well-characterized inhibitor of the classical and alternative complement pathways with potential therapeutic applications in complement-mediated diseases. This guide provides essential information on its chemical properties, stability, and mechanism of action, along with detailed protocols for its evaluation. Further studies, including comprehensive forced degradation and solubility profiling, will be beneficial for its continued development.

References

Methodological & Application

Application Notes and Protocols for BCX 1470 Methanesulfonate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BCX 1470 methanesulfonate, a potent serine protease inhibitor, in a variety of cell culture-based experiments. Detailed protocols for key applications, data presentation in tabular format, and visual diagrams of signaling pathways and experimental workflows are included to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a synthetic, small-molecule inhibitor of serine proteases, with high potency and selectivity for key enzymes of the complement system.[1][2] The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[3] Dysregulation of the complement system is implicated in a variety of inflammatory and autoimmune diseases.

This compound's primary targets are C1s, a key enzyme in the classical complement pathway, and Factor D, the rate-limiting enzyme of the alternative complement pathway.[2][4][5][6] By inhibiting these two central components, BCX 1470 effectively blocks the activation of both major pathways of the complement cascade.

Mechanism of Action

This compound acts as a competitive inhibitor of C1s and Factor D, blocking their esterolytic and proteolytic activities.[4][5][6] This inhibition prevents the downstream cleavage of complement components C4 and C2 by C1s in the classical pathway, and the cleavage of Factor B by Factor D in the alternative pathway. Consequently, the formation of the C3 convertases (C4b2a and C3bBb), a crucial amplification step in the complement cascade, is prevented. This leads to a significant reduction in the production of downstream effectors, including the opsonin C3b and the anaphylatoxins C3a and C5a, ultimately preventing the formation of the membrane attack complex (MAC) and subsequent cell lysis.[2][4][5][6]

Data Presentation

Inhibitory Activity of BCX 1470

| Target Enzyme | Pathway | IC₅₀ (nM) | Reference |

| C1s | Classical | 1.6 | [4][5][6] |

| Factor D | Alternative | 96 | [4][5][6] |

| Trypsin | - | 326 | [2] |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.

Solubility Information

| Solvent | Solubility | Reference |

| DMSO | ≥ 33.33 mg/mL (≥ 83.64 mM) | [4] |

It is recommended to use freshly opened DMSO to avoid hygroscopic effects that can impact solubility.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-